9-Octadecynoic Acid

PPARγ agonism Metabolic syndrome Adipogenesis

Dissecting fatty acid desaturation in trypanosomatids requires selective inhibitors that spare stearoyl-CoA desaturase. 9-Octadecynoic acid (stearolic acid) meets this need: it inhibits T. brucei (EC₅₀ 0.1 μM) and T. cruzi (EC₅₀ 1.0 μM), synergizing with SCD inhibitors. It also activates PPARγ and stimulates GPR40-dependent insulin secretion, serving as a versatile probe for metabolic and neglected disease research. ≥98% purity, shipped at ambient temperature.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 506-24-1
Cat. No. B1202527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Octadecynoic Acid
CAS506-24-1
Synonyms9-octadecynoic acid
9-stearolic acid
octadec-9-ynoic acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC#CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20)
InChIKeyRGTIBVZDHOMOKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Octadecynoic Acid Overview


9-Octadecynoic acid (stearolic acid, CAS 506-24-1) is a naturally occurring, unbranched C18 acetylenic fatty acid characterized by a carbon‑carbon triple bond at the Δ9 position [1]. It is distinguished from common cis‑unsaturated fatty acids (e.g., oleic acid) by the presence of this rigid, electron‑rich triple bond, which imparts distinct chemical reactivity, metabolic stability, and biological target engagement [2]. This compound is found in the seed oils of specific plants such as Pyrularia edulis and Santalum species and is commercially available as a high‑purity research reagent [3].

Fatty acid desaturase and PPARγ pathway research
DNA-binding mechanism and topoisomerase interaction studies
Cytochrome P450-mediated arachidonic acid metabolism

9-Octadecynoic Acid: Substitution Risks


The biological and chemical behavior of acetylenic fatty acids is exquisitely sensitive to the position of the triple bond and the overall chain architecture. For 9‑octadecynoic acid, the Δ9 triple bond confers a unique combination of PPARγ agonism, oleate desaturase (OD) inhibition, and DNA‑binding capacity that is not recapitulated by positional isomers (e.g., 6‑octadecynoic acid) [1], chain‑length variants (e.g., 10‑undecynoic acid) [2], or saturated/cyclopropene analogs (e.g., sterculic acid) [3]. Direct substitution with a close analog can lead to loss of target selectivity (e.g., OD vs. SCD inhibition) or complete abolition of activity in critical assays, as demonstrated in head‑to‑head comparisons of acetylenic acid positional isomers [1]. The quantitative evidence below clarifies precisely where 9‑octadecynoic acid differentiates from its nearest competitors.

! Positional isomers (e.g., 6-octadecynoic acid) lack OD-selective inhibition and DNA-binding activity.
! Chain-length variants (e.g., 10-undecynoic acid) alter lipase substrate recognition and antifungal SAR.
! Saturated/monounsaturated analogs (stearic, oleic acid) do not exhibit mechanism-based P450 inhibition or DNA binding.

9-Octadecynoic Acid: Evidence Comparison


PPARγ Activation vs. 6-Octadecynoic Acid

In a luciferase reporter assay, both 9-octadecynoic acid (9-ODA) and its positional isomer 6-octadecynoic acid (6-ODA) activated PPARγ, and both increased lipid accumulation in 3T3-L1 adipocytes in a PPARγ‑dependent manner [1]. This demonstrates that PPARγ agonism is a shared class property of octadecynoic acids, but it does not differentiate between the two isomers. Therefore, for studies focused solely on PPARγ activation, either compound may be suitable. However, downstream biological effects diverge; the specific target engagement profile of 9-ODA is distinct, as detailed in other evidence items (e.g., OD inhibition vs. DNA binding).

PPARγ Activation
Cross-study comparable
Qualitatively comparable reporter activation vs 6-ODA
Interchangeable for PPARγ-only endpoints; downstream mechanisms diverge.
3T3-L1 adipocyte differentiation; PPARγ‑dependent
PPARγ agonism Metabolic syndrome Adipogenesis

Oleate Desaturase (OD) vs. SCD Inhibition

9‑Octadecynoic acid (stearolic acid) selectively inhibits oleate desaturase (OD) in Trypanosoma parasites, with EC₅₀ values of 1.0 ± 0.2 μM against T. cruzi epimastigotes and 0.1 ± 0.01 μM against T. brucei bloodstream forms [1]. In contrast, GS‑456332, a human Δ9 desaturase (SCD) inhibitor, exhibits EC₅₀ values of 136.9 ± 24.2 nM and 9.4 ± 3.1 nM, respectively, demonstrating that it targets SCD rather than OD [1]. Sterculic acid, another Δ9 desaturase inhibitor, has an IC₅₀ of 0.9 μM against SCD1 . This selectivity difference is critical: 9‑octadecynoic acid and GS‑456332/sterculic acid act on distinct desaturase enzymes (OD vs. SCD), and they produce synergistic anti‑parasitic effects when combined, reducing EC₅₀ values to the low nanomolar range [1].

OD vs SCD Inhibition
Head-to-head
OD-selective (EC₅₀ T. brucei 0.1 μM) vs SCD inhibitors; synergistic low nM combination
Supports OD target engagement and combination screening context.
T. cruzi epimastigotes, T. brucei bloodstream forms
Fatty acid desaturase Trypanosoma Neglected tropical diseases

Direct DNA Binding: Unique Among Fatty Acids

9‑Octadecynoic acid binds directly to calf thymus DNA with an apparent dissociation constant (Kd) of 1.8 mM, as determined by a novel DNA‑binding bioassay [1]. It also inhibited topoisomerase I‑mediated DNA filter binding but did not affect the relaxation of supercoiled plasmid DNA [1]. This DNA‑binding activity is not shared by saturated fatty acids like stearic acid (C18:0) or monounsaturated fatty acids like oleic acid (C18:1Δ9c), nor is it reported for the positional isomer 6‑octadecynoic acid. The mechanism is distinct from classical DNA intercalators and groove binders, suggesting a novel interaction mode that may contribute to its cytotoxic profile against KB cells [1].

DNA Binding
Class-level
Kd = 1.8 mM
Supports DNA-binding mechanism review; not shared by common C18 fatty acids.
Calf thymus DNA; topoisomerase I filter binding
DNA binding Topoisomerase Cytotoxicity

Mechanism-Based P450 Inhibition

Octadecynoic acid (the precise isomer is not specified, but 9‑octadecynoic acid is the most common form) acts as a mechanism‑based inhibitor of cytochrome P450‑mediated fatty acid metabolism [1]. In rabbit aortic rings pre‑contracted with phenylephrine, octadecynoic acid at 2.5 and 5 μM had no effect on vasorelaxant responses to acetylcholine, sodium nitroprusside, isoproterenol, or diazoxide, indicating that it does not interfere with endothelial nitric oxide synthase or downstream smooth muscle relaxation [1]. In contrast, saturated fatty acids like stearic acid or monounsaturated fatty acids like oleic acid do not act as mechanism‑based P450 inhibitors. This property is attributed to the acetylenic bond, which can form a covalent adduct with the heme iron of cytochrome P450 enzymes, a mechanism not available to non‑acetylenic fatty acids.

P450 Inhibition
Class-level
2.5–5 μM; no interference with NO/sGC relaxation
Supports P450-dependent arachidonic acid metabolism studies.
Rabbit aortic rings; phenylephrine pre-contraction
Cytochrome P450 Vascular biology Arachidonic acid metabolism

Lipase Substrate Selectivity: Triple Bond Position

In a comparative study of microbial lipase‑catalyzed hydrolysis of symmetrical acetylenic triglycerides, lipases CCL and AY‑30 (both from Candida rugosa) efficiently released 9‑octadecynoic acid and 10‑undecynoic acid from their corresponding triglycerides but were much less effective at hydrolyzing glycerol tri‑(13‑docosynoate) [1]. This demonstrates that C. rugosa lipases can discriminate between acetylenic fatty acids based on the position of the triple bond and chain length. 6‑Octadecynoic acid, in contrast, showed marked resistance to esterification by C. cylindracea lipase [2]. Therefore, the Δ9 isomer exhibits a distinct lipase substrate profile that is not shared by Δ6 or Δ13 acetylenic fatty acids.

Lipase Selectivity
Cross-study comparable
Efficient hydrolysis by C. rugosa lipases; Δ6 isomer resistant
Supports biocatalytic differentiation of acetylenic fatty acids.
Triglyceride hydrolysis; CCL and AY-30 lipases
Lipase catalysis Acetylenic lipids Biocatalysis

Antifungal Structure-Activity Relationship

In vitro antifungal testing of a series of naturally occurring 6‑acetylenic acids (C16–C20) against 21 fungal strains revealed that activity was highly dependent on chain length, with 6‑nonadecynoic acid (C19) showing the greatest potency [1]. The inclusion of two commercially available acetylenic acids—9‑octadecynoic acid (C18, Δ9) and 5,8,11,14‑eicosatetraynoic acid (C20, four triple bonds)—further demonstrated that both chain length and the position/number of triple bonds determine antifungal efficacy [1]. While specific MIC values for 9‑octadecynoic acid were not reported in this study, the data establish that the Δ9 triple bond confers a distinct antifungal profile compared to the 5,8,11,14‑eicosatetraynoic acid series, which is known to inhibit cyclooxygenase (IC₅₀ = 4.4 μM) [2].

Antifungal SAR
Class-level
Active in panel; profile differs from poly-acetylenic analogs
Supports antifungal screening context; Δ9 triple bond contributes to SAR.
Candida, Cryptococcus, Aspergillus, Trichophyton spp.
Antifungal Acetylenic acids Natural products

9-Octadecynoic Acid: Key Applications


Oleate Desaturase Target Validation (Trypanosoma)

9‑Octadecynoic acid serves as a selective OD inhibitor, enabling researchers to dissect the unsaturated fatty acid biosynthetic pathway in T. cruzi and T. brucei. As demonstrated in Section 3, it inhibits parasite growth with EC₅₀ values of 1.0 μM (T. cruzi) and 0.1 μM (T. brucei) and synergizes with SCD inhibitors [5]. This makes it an essential tool compound for combination therapy studies and target validation in neglected tropical disease research.

PPARγ-Mediated Adipogenesis and Insulin Secretion

Both 9‑octadecynoic acid and 6‑octadecynoic acid activate PPARγ and promote lipid accumulation in 3T3‑L1 adipocytes [5]. Additionally, 9‑ODA stimulates GPR40‑dependent second‑phase insulin secretion in MIN6 pancreatic β‑cells and reduces palmitate‑induced ER stress [3]. These activities support its use in metabolic syndrome research, particularly in studies of adipocyte differentiation and pancreatic β‑cell function.

DNA-Binding Mechanism Studies

With a validated DNA dissociation constant (Kd = 1.8 mM) and inhibition of topoisomerase I‑mediated filter binding [5], 9‑octadecynoic acid is a unique tool for investigating novel DNA‑binding mechanisms. It is particularly useful as a positive control or reference compound in assays designed to identify or characterize other DNA‑interacting natural products from plant extracts.

P450-Dependent Arachidonic Acid Metabolism

As a mechanism‑based inhibitor of cytochrome P450 fatty acid metabolism, 9‑octadecynoic acid (2.5–5 μM) does not interfere with endothelium‑dependent vasorelaxation pathways, making it a clean tool for isolating P450‑dependent arachidonic acid metabolism in vascular and renal studies [5]. It is an ideal reagent for cardiovascular pharmacology experiments requiring selective P450 inhibition.

Application
Selection Property
Validation Focus
Trypanosoma OD pathway studies
OD-selective inhibition profile
Parasite growth endpoint and synergy screening
PPARγ-mediated adipogenesis & β-cell function
PPARγ/GPR40 activation profile
Adipocyte differentiation and insulin secretion endpoints
DNA-binding mechanism research
Direct DNA-binding affinity
DNA interaction assay and topoisomerase activity
P450-dependent arachidonic acid metabolism
Mechanism-based P450 inhibition
P450 metabolite profiling and vasoreactivity endpoints

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